

Fluorofenidone: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: Fluorofenidone

Cat. No.: B1672909

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Abstract

Fluorofenidone, chemically known as 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone, is a novel small-molecule pyridone derivative with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2][3][4] It is structurally analogous to pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis.[1] Extensive preclinical research has highlighted its potential therapeutic efficacy in models of renal, hepatic, and pulmonary fibrosis, as well as acute lung injury. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key signaling pathways modulated by **Fluorofenidone**, intended to serve as a resource for researchers and professionals in drug development.

Chemical Synthesis

While specific patented synthesis routes for **Fluorofenidone** are not publicly detailed in readily available literature, a plausible and efficient method for its preparation involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. These cross-coupling reactions are standard methods for the formation of carbon-nitrogen bonds to construct N-aryl pyridones. A likely synthetic approach is outlined below.

Proposed Synthesis Pathway: Ullmann Condensation

A probable synthetic route to **Fluorofenidone** is via an Ullmann-type coupling reaction. This method involves the reaction of 5-methyl-2(1H)-pyridone with a halo-substituted fluorobenzene, typically in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.

Reaction Scheme:

Experimental Protocol (Hypothetical):

- To a reaction vessel, add 5-methyl-2(1H)-pyridone (1.0 eq.), 1-bromo-3-fluorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).
- Add anhydrous dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone.

Chemical and Physical Properties

Fluorofenidone is a solid, small-molecule compound with the following properties:

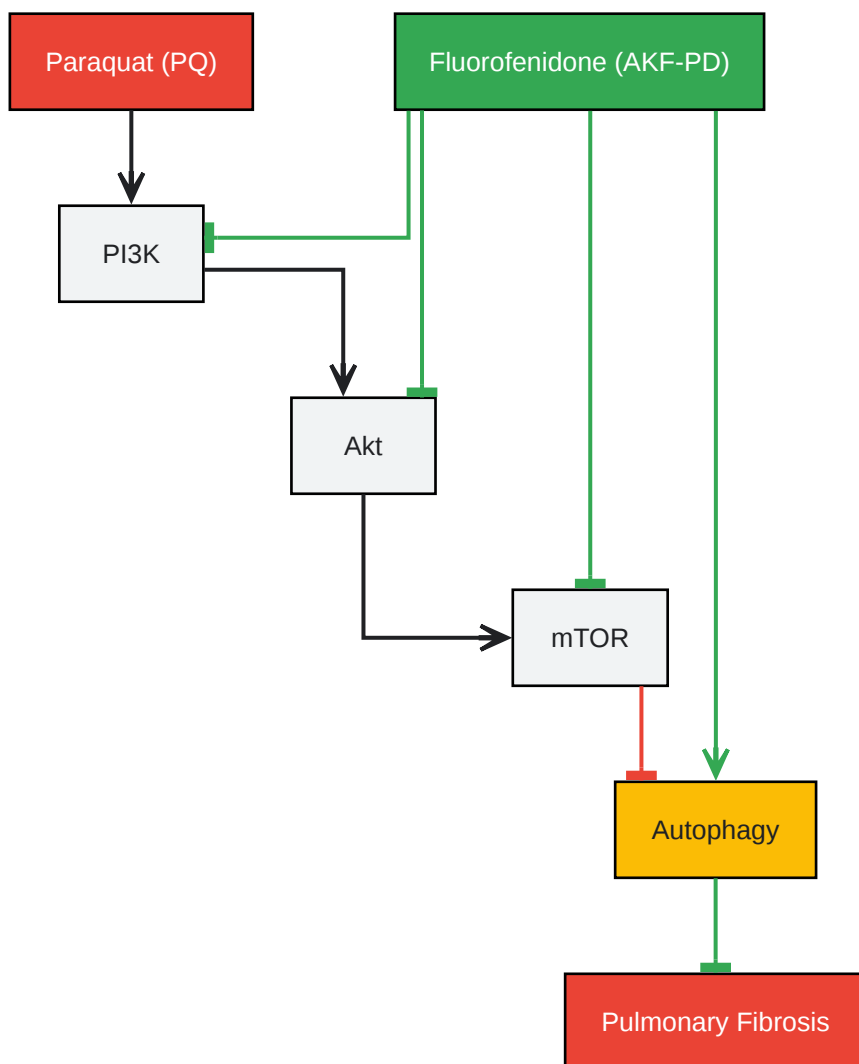
Property	Value	Reference
Chemical Name	1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone	
CAS Number	848353-85-5	
Molecular Formula	C ₁₂ H ₁₀ FNO	
Molecular Weight	203.2 g/mol	
Appearance	Solid	
Solubility	Soluble in Acetonitrile and DMSO	
SMILES	<chem>O=C1C=CC(C)=CN1C2=CC=CC(F)=C2</chem>	
InChI	InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3	

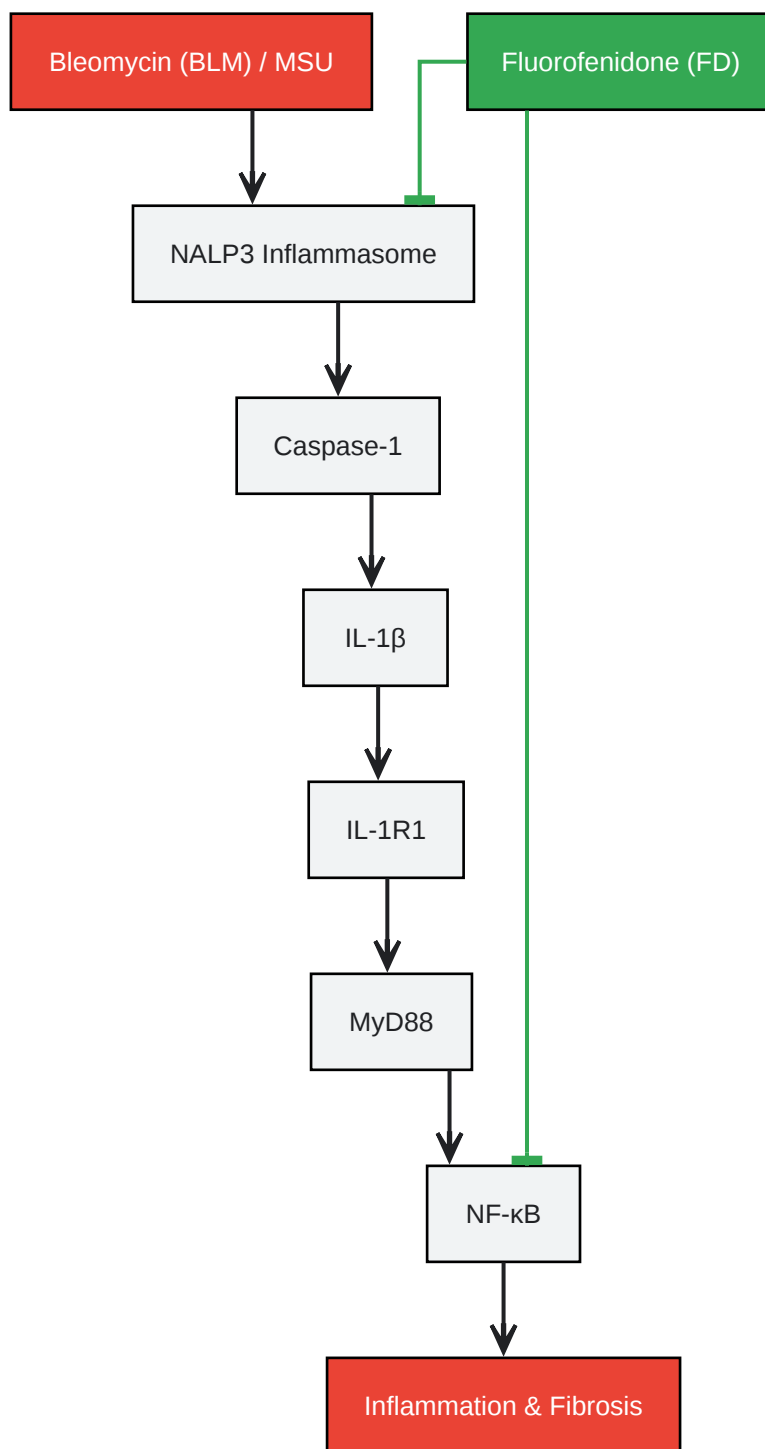
Biological Activity and Signaling Pathways

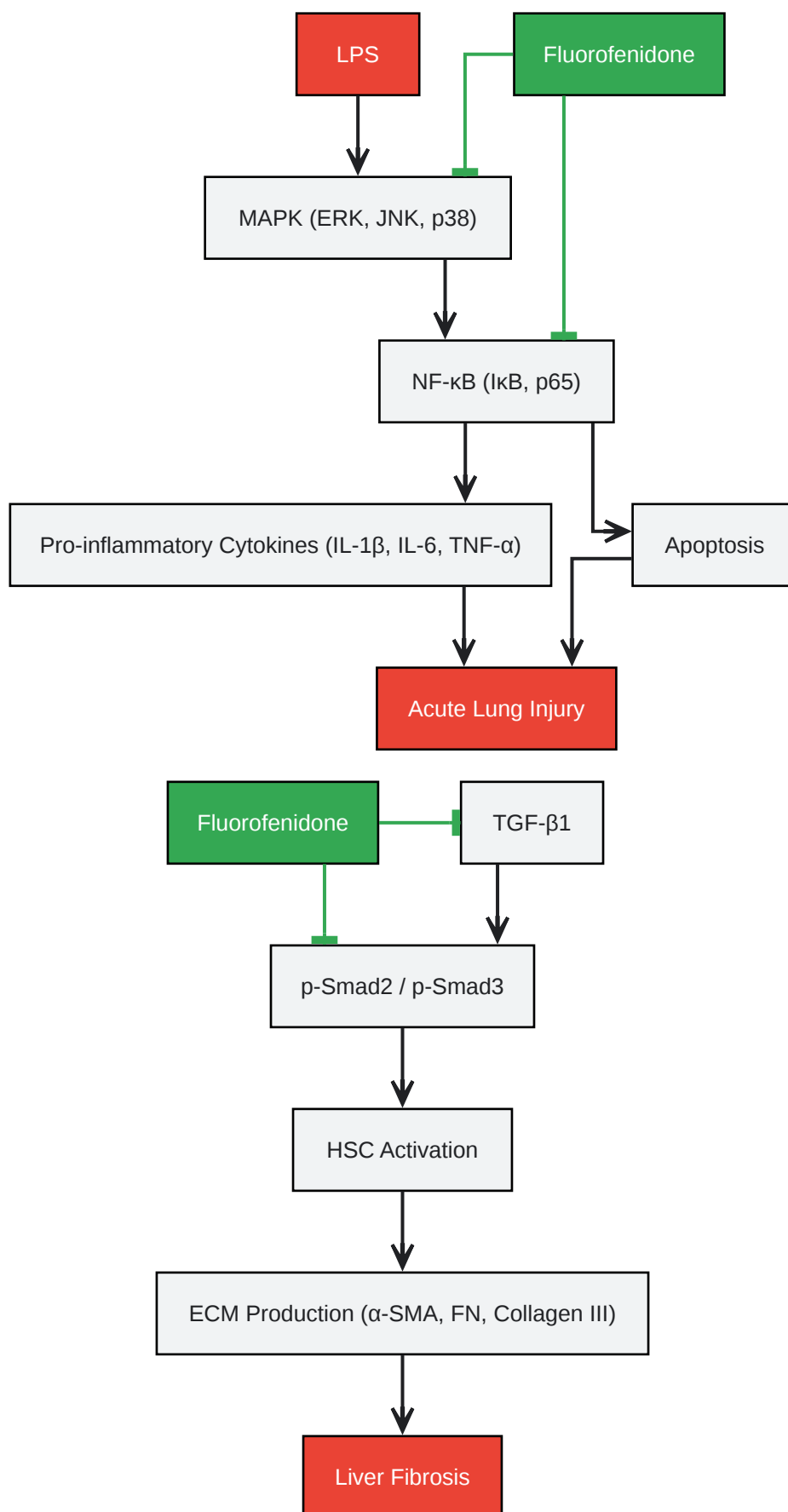
Fluorofenidone exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation and fibrosis.

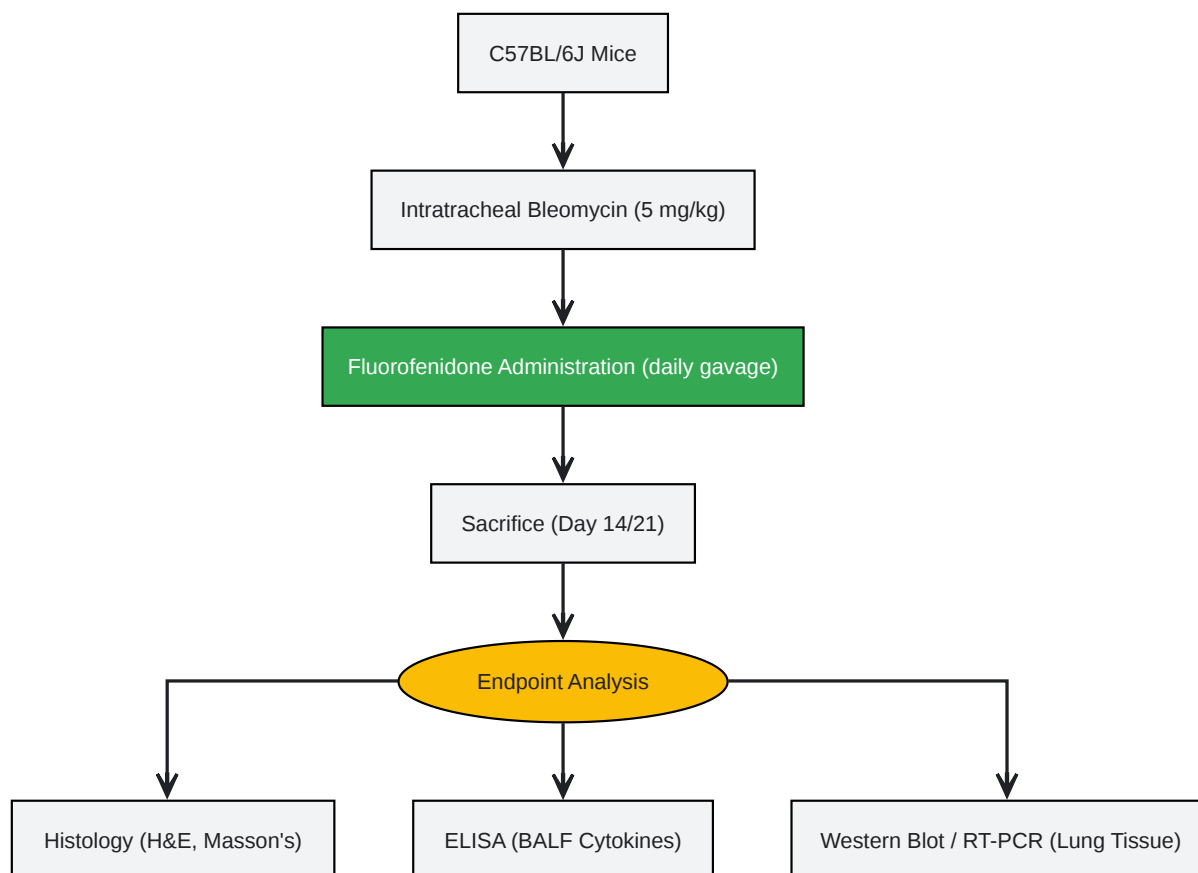
Inhibition of PI3K/Akt/mTOR Pathway

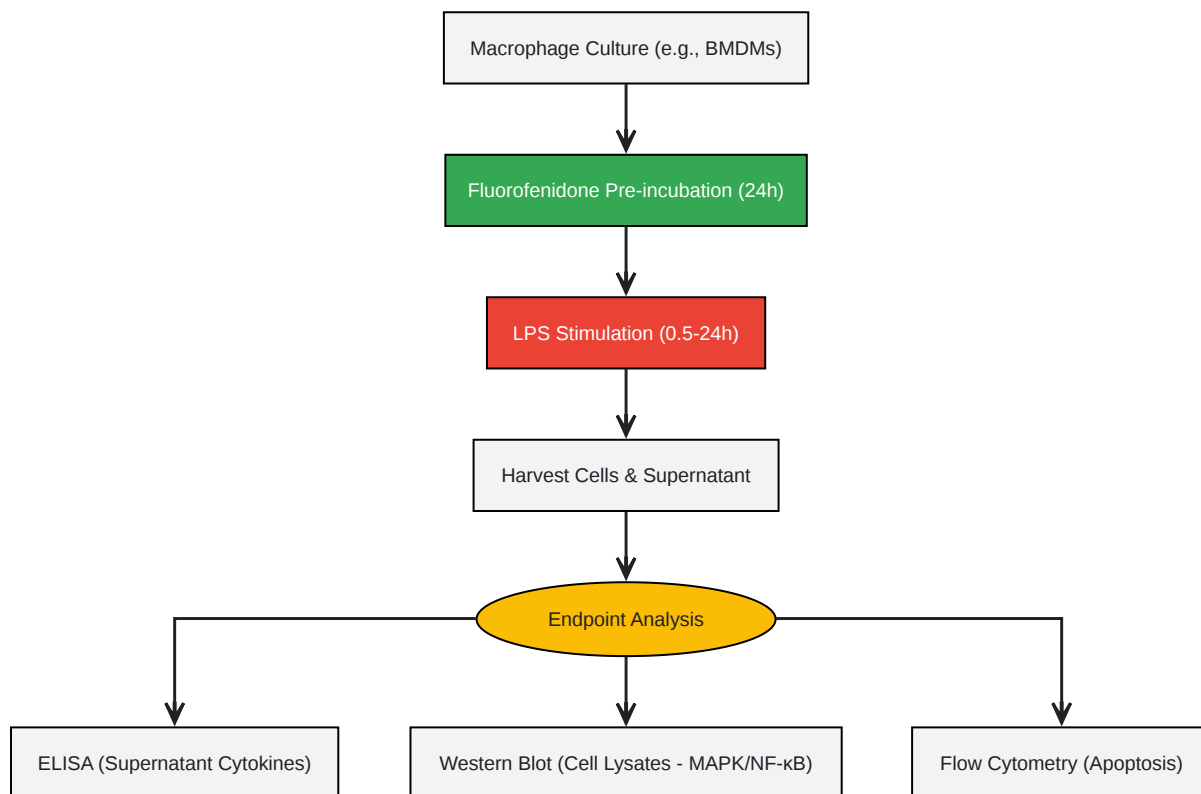
Fluorofenidone has been shown to attenuate paraquat-induced pulmonary fibrosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the upregulation of autophagy, which can alleviate inflammation and fibrosis.











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